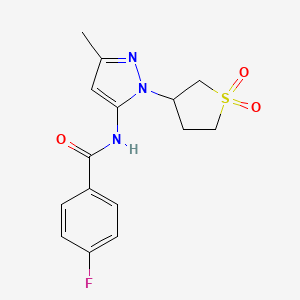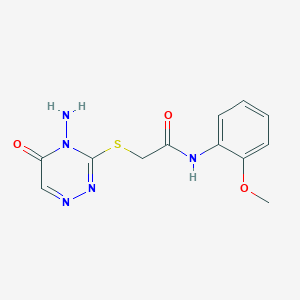![molecular formula C7H8Cl2O2 B2559886 rac-3-[(1R,3R)-2,2-dichloro-3-methylcyclopropyl]prop-2-enoic acid CAS No. 1909287-51-9](/img/structure/B2559886.png)
rac-3-[(1R,3R)-2,2-dichloro-3-methylcyclopropyl]prop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac-3-[(1R,3R)-2,2-dichloro-3-methylcyclopropyl]prop-2-enoic acid is a chemical compound with the molecular formula C₇H₈Cl₂O₂ It is known for its unique structure, which includes a cyclopropyl ring substituted with two chlorine atoms and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-3-[(1R,3R)-2,2-dichloro-3-methylcyclopropyl]prop-2-enoic acid typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene precursor in the presence of a catalyst.
Addition of the Prop-2-enoic Acid Moiety: The final step involves the addition of the prop-2-enoic acid group to the cyclopropyl ring, which can be achieved through a coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, efficient catalysts, and controlled reaction environments to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions
rac-3-[(1R,3R)-2,2-dichloro-3-methylcyclopropyl]prop-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chlorine atoms on the cyclopropyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
rac-3-[(1R,3R)-2,2-dichloro-3-methylcyclopropyl]prop-2-enoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of rac-3-[(1R,3R)-2,2-dichloro-3-methylcyclopropyl]prop-2-enoic acid involves its interaction with molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: It can inhibit or activate enzymes by binding to their active sites.
Modulating Receptors: The compound may interact with cellular receptors, altering their activity and signaling pathways.
Influencing Gene Expression: It can affect gene expression by interacting with transcription factors or other regulatory proteins.
相似化合物的比较
rac-3-[(1R,3R)-2,2-dichloro-3-methylcyclopropyl]prop-2-enoic acid can be compared with other similar compounds, such as:
3-[(1R,3R)-2,2-dichloro-3-methylcyclopropyl]propanoic acid: This compound has a similar structure but lacks the double bond in the prop-2-enoic acid moiety.
3-[(1R,3R)-2,2-dichloro-3-methylcyclopropyl]acrylic acid: This compound has a similar structure but differs in the position of the double bond.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
(E)-3-[(1R,3R)-2,2-dichloro-3-methylcyclopropyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2O2/c1-4-5(7(4,8)9)2-3-6(10)11/h2-5H,1H3,(H,10,11)/b3-2+/t4-,5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLAOOIDMOZRQB-BKDNXVRYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C1(Cl)Cl)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](C1(Cl)Cl)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-Bromo-7-methyl-[1,2,5]thiadiazolo[3,4-b]pyridine](/img/structure/B2559803.png)
![9-(4-chlorophenyl)-1-methyl-3-(naphthalen-1-ylmethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![N-[2-[[4-(2,2-Dimethylpropyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2559807.png)
![2-[(1R,5R)-3-Azabicyclo[3.2.0]heptan-1-yl]acetic acid;hydrochloride](/img/structure/B2559808.png)
![[4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-cyclohexyl-methanone](/img/structure/B2559809.png)
![rac-(1R,5R)-1-chloro-6,6,7,7-tetrafluoro-3-azabicyclo[3.2.0]heptane hydrochloride, cis](/img/structure/B2559810.png)
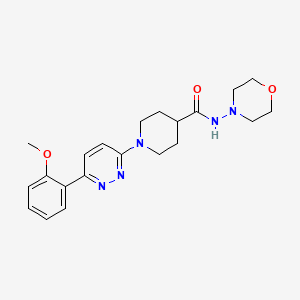
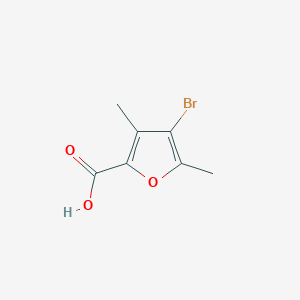
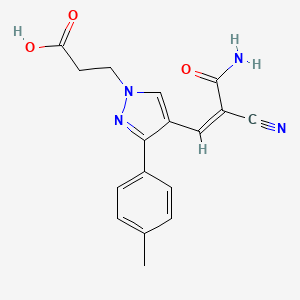
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)naphthalene-1-sulfonamide](/img/structure/B2559819.png)
![4-[2-(Phenylsulfonyl)ethyl]thiomorpholine](/img/structure/B2559820.png)
